molecular formula C21H18ClF2N3O B2918035 (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1190021-93-2

(4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2918035
CAS No.: 1190021-93-2
M. Wt: 401.84
InChI Key: KBRQQPRIEXMGRF-UHFFFAOYSA-N
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Description

(4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18ClF2N3O and its molecular weight is 401.84. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as F-15599, is the serotonin 5-HT1A receptor . This receptor plays a crucial role in the modulation of various physiological and neurological processes, including mood, anxiety, sleep, and cognition .

Mode of Action

F-15599 acts as a highly selective post-synaptic 5-HT1A receptor agonist . This means it binds to these receptors and stimulates their activity. The compound preferentially activates post-synaptic 5-HT1A receptors in the frontal cortex, which may translate to an improved profile of therapeutic activity for mood disorders .

Biochemical Pathways

The activation of 5-HT1A receptors by F-15599 can influence several biochemical pathways. . Generally, the activation of 5-HT1A receptors can lead to the inhibition of adenylyl cyclase, decreased production of cyclic AMP, and reduced protein kinase A activity. These changes can affect various downstream effects, including the modulation of ion channels and the regulation of gene transcription .

Result of Action

The activation of post-synaptic 5-HT1A receptors by F-15599 can lead to various molecular and cellular effects. For instance, it can modulate neuronal firing rates, influence neurotransmitter release, and alter neuronal excitability . These changes can potentially alleviate symptoms of mood disorders.

Action Environment

Environmental factors can influence the action, efficacy, and stability of F-15599. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with the 5-HT1A receptors . .

Biochemical Analysis

Biochemical Properties

(4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with tyrosinase, an enzyme involved in melanin production. The compound acts as an inhibitor of tyrosinase, potentially reducing melanin synthesis . Additionally, it may interact with other biomolecules such as kinases and phosphatases, modulating signaling pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit proliferation by interfering with cell cycle progression and inducing apoptosis. The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes. These effects highlight its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosinase, inhibiting its catalytic activity and preventing melanin synthesis. The compound also interacts with other enzymes, such as kinases, by binding to their ATP-binding sites, thereby inhibiting their activity. These interactions result in changes in gene expression and cellular function, contributing to its overall biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways. At higher doses, it may cause adverse effects, including toxicity and organ damage. These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body. The compound may also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and may be actively transported by specific transporters. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Binding proteins may also play a role in its distribution and localization .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. The compound may also be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. These localization patterns influence its biological activity and effectiveness .

Properties

IUPAC Name

[4-(3-chloro-4-fluoroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3O/c22-17-11-14(5-6-18(17)24)26-20-15-10-13(23)4-7-19(15)25-12-16(20)21(28)27-8-2-1-3-9-27/h4-7,10-12H,1-3,8-9H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRQQPRIEXMGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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